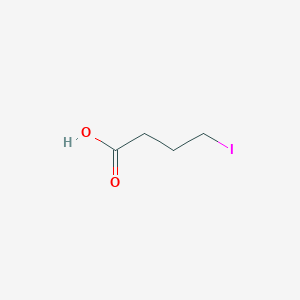

4-iodobutanoic Acid

Description

The exact mass of the compound 4-Iodobutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALXOXQZONRCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391729 | |

| Record name | 4-Iodobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-27-6 | |

| Record name | 4-Iodobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957EDP9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodobutanoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-iodobutanoic acid (4-IBA), a versatile reagent with significant applications in proteomics, organic synthesis, and medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions, including detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as γ-iodobutyric acid, is a halogenated carboxylic acid. Its structure, featuring a reactive terminal iodine atom and a carboxylic acid functional group, makes it a valuable bifunctional building block.[1] The presence of the iodine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the carboxylic acid moiety allows for esterification, amidation, and other derivatizations.[1]

Identifiers and General Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Iodobutyric acid, γ-Iodobutyric acid |

| CAS Number | 7425-27-6 |

| Molecular Formula | C₄H₇IO₂ |

| Molecular Weight | 214.00 g/mol |

| Canonical SMILES | C(CC(=O)O)CI |

| InChI Key | HALXOXQZONRCAB-UHFFFAOYSA-N |

Physicochemical Data

Quantitative physical data is essential for experimental design, including reaction setup and purification. The properties of this compound are summarized below.

| Property | Value | Reference / Note |

| Physical State | Low Melting Solid or Waxy Crystals | |

| Melting Point | 37-40 °C | [1][2] |

| Boiling Point | 109-110 °C at 1 Torr | [1] |

| 273.2 ± 23.0 °C at 760 mmHg | [2] (Predicted) | |

| Density | 1.981 - 2.0 g/cm³ | (Predicted) |

| pKa | 4.56 ± 0.10 | (Predicted) |

| Solubility | Soluble in water and polar organic solvents. | General property |

Spectroscopic Profile

Spectroscopic data is critical for the identification and characterization of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and comparison with butanoic acid, the following chemical shifts are predicted.[3][4] The electron-withdrawing iodine atom will deshield the adjacent methylene group (C4).

¹H NMR (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₂-I (H4) | ~3.2 | Triplet (t) | 2H |

| -CH ₂-CH₂I (H3) | ~2.1 | Quintet (quin) | 2H |

| -CH ₂-COOH (H2) | ~2.5 | Triplet (t) | 2H |

| -COOH | 10-12 | Singlet (s) | 1H |

¹³C NMR (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₂-I (C4) | ~6 |

| C H₂-CH₂I (C3) | ~33 |

| C H₂-COOH (C2) | ~35 |

| C OOH (C1) | ~179 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group.[5][6][7][8]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch | 3300 - 2500 | Very Broad |

| C-H Stretch | 3000 - 2850 | Medium-Strong |

| C=O Stretch | 1760 - 1690 | Strong, Sharp |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend | 950 - 910 | Medium, Broad |

| C-I Stretch | 600 - 500 | Medium-Weak |

Synthesis and Chemical Reactions

This compound can be synthesized via several routes and participates in a range of chemical reactions typical of carboxylic acids and alkyl iodides.

Synthesis from γ-Butyrolactone

A common and efficient method for preparing this compound is the ring-opening of γ-butyrolactone with hydroiodic acid.

References

- 1. Buy this compound | 7425-27-6 [smolecule.com]

- 2. This compound | CAS#:7425-27-6 | Chemsrc [chemsrc.com]

- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Iodobutanoic Acid from Gamma-Butyrolactone

This technical guide provides a comprehensive overview of a key synthetic route for the preparation of this compound from gamma-butyrolactone (GBL). The primary method detailed herein involves the ring-opening of the lactone using an in situ generated iodotrimethylsilane reagent. This approach offers a convenient and effective pathway to the desired haloacid, a valuable building block in organic synthesis and pharmaceutical development.

Reaction Principle and Mechanism

The synthesis of this compound from gamma-butyrolactone is achieved through the cleavage of the ester linkage in the lactone ring. A particularly effective method for this transformation is the use of iodotrimethylsilane (TMSI), which can be conveniently generated in situ from the reaction of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).

The reaction proceeds via a nucleophilic attack of the iodide ion on the electrophilic carbon of the carbonyl group, facilitated by the silylation of the carbonyl oxygen. This leads to the ring-opening of the lactone and the formation of a silyl ester intermediate. Subsequent hydrolysis of the silyl ester yields the final product, this compound.

Experimental Protocol

The following protocol is based on the established reactivity of gamma-butyrolactone with in situ generated iodotrimethylsilane.[1]

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Gamma-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | Starting material |

| Chlorotrimethylsilane (TMSCl) | (CH₃)₃SiCl | 108.64 | Reagent for in situ TMSI generation |

| Sodium Iodide (NaI) | NaI | 149.89 | Iodide source |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Anhydrous, as solvent |

| Diethyl Ether ((C₂H₅)₂O) | C₄H₁₀O | 74.12 | For workup and extraction |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | For quenching excess iodine |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous, for drying |

2.2. Reaction Procedure

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile.

-

Reagent Addition: To the stirred acetonitrile, add sodium iodide followed by chlorotrimethylsilane. The mixture is stirred to allow for the in situ formation of iodotrimethylsilane.

-

Substrate Addition: To this mixture, add gamma-butyrolactone dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The cleavage of gamma-butyrolactone is reported to be somewhat slower compared to other lactones.[1]

-

Workup: Upon completion of the reaction, the mixture is cooled to room temperature. A saturated aqueous solution of sodium thiosulfate is added to quench any remaining iodine.

-

Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

While specific quantitative data for the synthesis of this compound from gamma-butyrolactone is not extensively detailed in the primary literature, the following table summarizes the expected outcomes based on analogous reactions.

| Parameter | Expected Value/Range | Reference |

| Reaction Time | Several hours to overnight | [1] |

| Reaction Temperature | Reflux temperature of acetonitrile (approx. 82 °C) | [1] |

| Yield | Moderate to good | [1] |

| Purity | High after purification | - |

Mandatory Visualizations

4.1. Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

4.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

Gamma-butyrolactone is a central nervous system depressant. Handle with appropriate personal protective equipment.

-

The reaction should be carried out under an inert atmosphere to prevent the reaction of TMSCl with atmospheric moisture.

This technical guide provides a foundational understanding of the synthesis of this compound from gamma-butyrolactone. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific applications.

References

Spectroscopic Profile of 4-Iodobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-iodobutanoic acid, a valuable building block in organic synthesis and drug discovery. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and a visual representation of the analytical workflow are also presented to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (C=O) | 178.5 |

| C2 (-CH₂-) | 35.5 |

| C3 (-CH₂-) | 30.5 |

| C4 (-CH₂I) | 5.5 |

| Source: PubChem CID 3354774[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 2925 | Broad |

| C=O stretch | 1695 | Strong |

| C-O stretch | 1425 | Medium |

| C-I stretch | 550 - 650 (Expected) | Weak to Medium |

| Source: PubChem CID 3354774 (ATR-IR)[1] |

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Based on the general principles of ¹H NMR spectroscopy and known chemical shift ranges for similar functional groups, the following is a predicted spectrum for this compound.[4][5][6]

Table 3: Predicted ¹H NMR Spectroscopy Data

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Predicted Integration |

| -COOH | 10-12 | Singlet (broad) | 1H |

| α-CH₂ | 2.2 - 2.6 | Triplet | 2H |

| β-CH₂ | 1.9 - 2.3 | Quintet | 2H |

| γ-CH₂I | 3.1 - 3.5 | Triplet | 2H |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are general protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Experimental Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

- 1. 4-Iodobutyric acid | C4H7IO2 | CID 3354774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Iodobutyric acid 98 7425-27-6 [sigmaaldrich.com]

- 4. compoundchem.com [compoundchem.com]

- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A Comprehensive Safety and Handling Guide for 4-Iodobutanoic Acid in Research and Development

Introduction: 4-Iodobutanoic acid (CAS: 7425-27-6) is a halogenated carboxylic acid utilized by researchers and drug development professionals in various applications, including organic synthesis and medicinal chemistry.[1] In biological research, it serves as a valuable reagent for protein modification, specifically for the alkylation of cysteine residues, which can alter protein function and interactions.[1] This property makes it a significant tool for studying protein dynamics and biochemical pathways.[1] Given its reactivity and hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for ensuring laboratory safety. This technical guide provides an in-depth overview of the safety data, experimental protocols, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is a butanoic acid derivative with an iodine atom at the C4 position.[1] This structure, particularly the presence of the iodine atom, imparts distinct reactivity compared to other halogenated analogs, enhancing its utility in nucleophilic reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 7425-27-6 | [2][3][4] |

| Molecular Formula | C4H7IO2 | [2][3][4] |

| Molecular Weight | 214.00 g/mol | [3][4] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 37 - 40 °C | [1][2][3] |

| Boiling Point | 109 - 110 °C (at 1 Torr) | [1][2] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Synonyms | 4-Iodobutyric acid, γ-Iodobutyric acid | [2][4] |

Hazard Identification and Classification

This compound is classified as an irritant.[1][4] All available GHS information indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][4]

| GHS Classification | Details |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Class | Skin Irritation (Category 2)[4] Serious Eye Irritation (Category 2)[4] Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2][4] |

| Hazard Statements | H315: Causes skin irritation.[1][2][4] H319: Causes serious eye irritation.[1][2][4] H335: May cause respiratory irritation.[1][2][4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[4][5] |

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[2] No quantitative data for acute toxicity, skin corrosion, or germ cell mutagenicity are available.[2] It is not classified as a carcinogen by IARC.[2] The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon single exposure.[2][4]

Experimental Protocols and Procedures

Standard Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or chemical safety goggles. | [2][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [3] |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved N95 dust mask is required. | [3] |

Safe Handling Protocol

Adherence to a strict handling protocol is essential.

-

Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[6] Don all required PPE.

-

Handling:

-

Post-Handling:

Caption: Workflow for handling this compound safely.

Storage Requirements

Proper storage is crucial due to the compound's sensitivity.

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][8]

-

Container: Keep the container tightly closed and sealed in dry conditions.[2][9]

-

Sensitivities: The material is air and light sensitive and should be packaged under an inert gas.[2]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and bases.[8][10]

Emergency and First Aid Procedures

Immediate action is required in case of exposure. Always consult a physician and show them the safety data sheet.[2]

Caption: Decision-making workflow for first aid response.

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[2][11] Consult a physician.[2]

-

Skin Contact: Wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing immediately.[5][8] A physician should be consulted.[2]

-

Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Consult a physician.[2]

-

Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and consult a physician.[2]

Accidental Release and Fire-Fighting Measures

Accidental Spill Protocol

-

Evacuate & Ventilate: Evacuate non-essential personnel from the spill area.[2] Ensure the area is well-ventilated.[2]

-

Control Ignition Sources: Remove all sources of heat or ignition from the area.[12]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2] Avoid breathing dust or vapors.[2]

-

Containment: Do not allow the product to enter drains.[2]

-

Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[2] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[2][7]

-

Decontamination: After cleanup, decontaminate all protective equipment and launder clothing before reuse.[7]

Caption: Step-by-step protocol for managing an accidental spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Fire may produce hazardous decomposition products, including carbon oxides and hydrogen iodide.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][8]

Biological Reactivity: Cysteine Alkylation

For drug development professionals, understanding the reactivity of this compound is key. Its primary biological application is the alkylation of nucleophilic residues on proteins, most notably the thiol group of cysteine. The iodine atom acts as a good leaving group, facilitating an SN2 reaction. This covalent modification can irreversibly alter a protein's structure and function, which is a mechanism exploited in the design of targeted therapeutic agents.[1]

Caption: Alkylation of a cysteine residue by this compound.

References

- 1. Buy this compound | 7425-27-6 [smolecule.com]

- 2. 4-IODOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CAS#:7425-27-6 | Chemsrc [chemsrc.com]

- 4. 4-Iodobutyric acid | C4H7IO2 | CID 3354774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. deepwaterchemicals.com [deepwaterchemicals.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Handling and Storage of 4-Iodobutanoic Acid

For researchers, scientists, and drug development professionals, the proper handling and storage of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and the well-being of personnel. This guide provides a comprehensive overview of the best practices for managing 4-iodobutanoic acid (CAS: 7425-27-6), a valuable reagent in proteomics and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound utilized for its ability to modify cysteine residues in proteins and as a building block in the synthesis of novel drug candidates.[1] Its physical and chemical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₄H₇IO₂[1][2][3] |

| Molecular Weight | 214.00 g/mol [2] |

| Appearance | Crystalline solid or yellow to colorless oil[4][5] |

| Melting Point | 37-40 °C[4][6] |

| Boiling Point | 109-110 °C at 1 Torr[1][4] |

| Purity | Typically >97%[3][6] |

Safety and Hazard Information

Understanding the potential hazards associated with this compound is crucial for safe handling. It is classified as an irritant and a combustible solid.

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[2] |

| Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation[2] |

Incompatible Materials: Strong oxidizing agents, alkaline substances, and strong bases should be avoided as they can react with this compound.[4][7]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of carbon oxides and hydrogen iodide.[4][7]

Handling Protocols

Adherence to the following handling procedures will minimize risk and ensure a safe laboratory environment.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

-

Eye Protection: Safety glasses with side shields or goggles.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[8]

-

Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially when handling the solid form to avoid dust inhalation.

-

Protective Clothing: A laboratory coat must be worn.[8]

3.2. General Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[4][8]

-

Prevent the formation of dust and aerosols during handling.[4]

-

Wash hands thoroughly with soap and water after handling.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

3.3. Accidental Release Measures

In the event of a spill:

-

Evacuate personnel from the immediate area.[4]

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.1.

-

For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a properly labeled disposal container.

-

For liquid spills (if melted), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[8]

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

| Storage Parameter | Recommendation |

| Temperature | Store in a cool place.[4] Some suppliers recommend room temperature (20-22 °C).[5][9] |

| Atmosphere | Store under an inert gas.[4] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4][10] |

| Light and Air | Protect from light and air.[4] |

First Aid Measures

In case of exposure, follow these first aid protocols and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.[4][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][7] |

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a research setting.

References

- 1. Buy this compound | 7425-27-6 [smolecule.com]

- 2. 4-Iodobutyric acid | C4H7IO2 | CID 3354774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BioOrganics [bioorganics.biz]

- 4. 4-IODOBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound | CAS#:7425-27-6 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - CAS:7425-27-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Iodobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanoic acid, also known as 4-iodobutyric acid or γ-iodobutyric acid, is an organic compound with the molecular formula C₄H₇IO₂.[1] It features a butanoic acid backbone with an iodine atom substituted at the fourth carbon position.[1] This structure, particularly the presence of a reactive iodine atom and a carboxylic acid group, makes it a valuable building block in organic synthesis and a useful tool in biochemical research.[1]

The compound's utility spans various fields, including medicinal chemistry as a precursor for therapeutic agents, chemical synthesis for creating diverse iodinated compounds, and proteomics for protein modification.[1] In proteomics, it is used for the alkylation of cysteine residues, which can enhance protein stability and improve identification in mass spectrometry analysis.[1] This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, detailed experimental protocols, and visualizations of relevant chemical and procedural workflows.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a compound are fundamental to its application in research and development. Below is a summary of both predicted (theoretical) and measured (experimental) data for this compound.

| Property | Theoretical/Predicted Value | Experimental Value | Source(s) |

| IUPAC Name | This compound | This compound | [2] |

| CAS Number | N/A | 7425-27-6 | [1][3] |

| Molecular Formula | C₄H₇IO₂ | C₄H₇IO₂ | [1][2] |

| Molecular Weight | 214.00 g/mol | 214.00 g/mol | [1][2] |

| Melting Point | N/A | 37-40 °C | [1][3][4] |

| Boiling Point | 273.2 ± 23.0 °C at 760 mmHg | 109-110 °C at 1 Torr | [1][3][5] |

| Density | 1.981 ± 0.06 g/cm³ | 2.0 ± 0.1 g/cm³ | [3][5] |

| pKa | 4.56 ± 0.10 | Not Explicitly Found | [5] |

| LogP | 1.36 | 1.6 | [2][3] |

Note: Discrepancies between theoretical and experimental values can arise from the computational models used for prediction versus the specific conditions of experimental measurement.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of a chemical compound.

| Spectroscopy | Key Features and Data | Source(s) |

| ¹H NMR | Data for similar structures (e.g., 4-iodobenzoic acid) is available, but specific proton NMR data for this compound was not found in the search results. Expected signals would correspond to the three methylene groups and the carboxylic acid proton. | [6] |

| ¹³C NMR | Spectra are available through databases like SpectraBase. | [2] |

| Infrared (IR) | ATR-IR spectra are available. Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹) and the C=O stretch (~1725-1700 cm⁻¹). | [2][7] |

| Mass Spectrometry | The exact mass is calculated as 213.949066 Da. Mass spectra of derivatives like the methyl ester have been documented. | [2][3][8] |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental findings. The following are generalized protocols for determining key properties of this compound.

1. Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a key indicator of purity.

-

Methodology:

-

Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is inserted into the heating block.

-

The sample is heated at a rate of 10-15 °C per minute for a rapid, approximate determination.

-

After cooling, a new sample is heated rapidly to ~15 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for precise observation of the temperature range over which the solid melts.[9]

-

-

2. Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

-

Principle: The pKa is the pH at which the acid is 50% dissociated. Potentiometric titration monitors the pH of the acidic solution as a standardized base is added.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

-

Apparatus: A calibrated pH meter with an electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure:

-

The initial pH of the this compound solution is recorded.

-

The NaOH titrant is added in small, precise increments.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Considerations: The experiment should be conducted at a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.[10][11]

-

3. Infrared (IR) Spectroscopy Analysis (ATR Method)

-

Principle: IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Methodology:

-

Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a liquid by gently warming it or as a thin film. For the Attenuated Total Reflectance (ATR) method, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[9]

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include a very broad O-H stretch from the carboxylic acid's hydrogen bonding (around 3300-2500 cm⁻¹) and a sharp, strong C=O carbonyl stretch (around 1700 cm⁻¹).[7]

-

Visualizations: Synthesis and Experimental Workflow

Synthesis of this compound

A common laboratory synthesis of ω-haloacids involves the ring-opening of a lactone. This compound can be prepared from γ-butyrolactone.

Caption: Synthesis of this compound from γ-Butyrolactone.

Experimental Workflow: Purification by Recrystallization

Purification of the crude this compound product is essential to obtain accurate experimental data. Recrystallization is a standard technique for purifying solid compounds.

References

- 1. Buy this compound | 7425-27-6 [smolecule.com]

- 2. 4-Iodobutyric acid | C4H7IO2 | CID 3354774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:7425-27-6 | Chemsrc [chemsrc.com]

- 4. 4-碘丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 7425-27-6 CAS MSDS (4-IODOBUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum [chemicalbook.com]

- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.tue.nl [pure.tue.nl]

Methodological & Application

Application Notes and Protocols for Protein Modification using 4-Iodobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of proteins using 4-iodobutanoic acid and its N-hydroxysuccinimide (NHS) ester derivative. These reagents are versatile tools for introducing a carboxylated four-carbon chain onto specific amino acid residues, enabling a variety of applications in proteomics, drug development, and bioconjugation.

Introduction

This compound is an alkylating agent that primarily reacts with the thiol group of cysteine residues via nucleophilic substitution. This modification is useful for blocking cysteine residues to prevent disulfide bond formation, a critical step in sample preparation for mass spectrometry-based proteomics. Furthermore, the introduced carboxyl group can be used for subsequent conjugation reactions.

By activating the carboxyl group of this compound as an N-hydroxysuccinimide (NHS) ester, the reactivity can be shifted towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein. This allows for targeted modification of different sites within a protein, expanding the utility of this reagent.

Key Applications

-

Blocking of Cysteine Residues: Prevents the formation of disulfide bonds, ensuring the reduced state of proteins for downstream analysis like mass spectrometry.

-

Introduction of a Carboxyl Handle: The terminal carboxylic acid of the modifying group can be used for subsequent bioconjugation reactions, such as amide bond formation with an amine-containing molecule.

-

Protein Cross-linking Studies: When combined with other chemistries, this modification can be a part of cross-linking workflows to study protein-protein interactions.

-

Altering Protein Properties: The addition of the butanoic acid moiety can subtly alter the hydrophilicity and charge of a protein, which can be useful in studying protein structure and function.

Data Presentation

The following tables summarize the key quantitative data for the protein modification protocols described below.

Table 1: Mass Shifts of Amino Acid Residues Modified with this compound

| Amino Acid Residue | Reagent | Mass Shift (Monoisotopic) | Mass Shift (Average) |

| Cysteine | This compound | +114.0317 Da | +114.103 Da |

| Lysine | This compound Succinimidyl Ester | +114.0317 Da | +114.103 Da |

Table 2: Recommended Reaction Conditions for Protein Modification

| Parameter | Cysteine Alkylation with this compound | Lysine Acylation with this compound NHS Ester |

| Target Residue | Cysteine | Lysine, N-terminus |

| pH | 8.0 - 9.0 | 7.2 - 8.5 |

| Buffer | Tris, HEPES, Bicarbonate | Bicarbonate, Phosphate |

| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature |

| Reaction Time | 30 - 60 minutes | 1 - 4 hours (RT) or Overnight (4°C) |

| Molar Excess of Reagent | 2 - 10 fold over reducing agent | 5 - 20 fold over protein |

Experimental Protocols

Protocol 1: Cysteine Alkylation using this compound

This protocol describes the modification of cysteine residues in a protein sample.

Materials:

-

Protein sample (0.1 - 5 mg/mL)

-

Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Reagent: this compound solution (100 mM in denaturation buffer, prepare fresh)

-

Quenching Solution: 1 M DTT

-

Desalting column or dialysis cassette

Procedure:

-

Protein Denaturation and Reduction:

-

Dissolve the protein sample in an appropriate volume of Denaturation Buffer.

-

Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.

-

Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Add the freshly prepared this compound solution to a final concentration of 10-20 mM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

-

-

Quenching:

-

Add the quenching solution (DTT) to a final concentration of 20-40 mM to consume any unreacted this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Lysine Modification using this compound Succinimidyl Ester

This protocol details the modification of lysine residues using the NHS ester of this compound.

Materials:

-

Protein sample (1 - 10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)

-

This compound Succinimidyl Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagent Stock Solution:

-

Immediately before use, dissolve the this compound Succinimidyl Ester in a small amount of anhydrous DMF or DMSO to prepare a 10-50 mM stock solution.

-

-

Acylation Reaction:

-

Add the calculated amount of the reagent stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is recommended. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 30 minutes to hydrolyze any unreacted NHS ester.

-

-

Purification:

-

Purify the modified protein from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer.

-

Mandatory Visualization

Caption: Reaction of this compound with a cysteine residue.

Caption: Reaction of this compound NHS ester with a lysine residue.

Caption: General experimental workflow for protein modification.

Application Notes and Protocols for Cysteine Alkylation Using 4-Iodobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine alkylation is a fundamental technique in proteomics and drug development, primarily aimed at modifying the thiol group of cysteine residues. This modification prevents the formation of disulfide bonds, which can interfere with protein analysis, and allows for the introduction of specific chemical moieties to probe protein structure and function. 4-Iodobutanoic acid is an alkylating agent that reacts with cysteine residues, introducing a butanoic acid group. This application note provides detailed protocols and technical information regarding the use of this compound for cysteine alkylation.

The reaction of this compound with the thiol group of a cysteine residue proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiol group (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification is generally irreversible under physiological conditions.

Applications in Research and Drug Development

The alkylation of cysteine residues with this compound has several key applications:

-

Proteomics: In bottom-up proteomics, cysteine alkylation is a crucial step after disulfide bond reduction to prevent their re-formation.[1] This ensures that proteins are in a linearized state, which is essential for accurate enzymatic digestion and subsequent analysis by mass spectrometry. The introduction of a carboxyl group via this compound can also alter the peptide's charge state, potentially influencing its chromatographic behavior and fragmentation pattern in the mass spectrometer.

-

Drug Development: Cysteine is a target for covalent inhibitors in drug development.[2][3][4] The unique nucleophilicity of the cysteine thiol allows for the design of electrophilic compounds that can form a covalent bond with a target protein, leading to potent and often irreversible inhibition.[2] While not as common as other electrophilic warheads, iodo-containing compounds can be utilized to target cysteine residues in proteins of interest.[2]

-

Chemical Biology: The modification of cysteine residues with reagents like this compound can be used to introduce chemical handles for further functionalization, such as the attachment of fluorescent probes or affinity tags.

Experimental Protocols

The following are generalized protocols for the alkylation of cysteine residues in proteins using this compound. These protocols are based on standard procedures for cysteine alkylation with similar iodo-containing reagents like iodoacetic acid.[1] Researchers should optimize the conditions for their specific protein or peptide of interest.

In-Solution Alkylation of Proteins for Proteomics

This protocol is suitable for proteins that are in solution prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample

-

Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylation Reagent: 0.5 M this compound stock solution (prepare fresh in a dark tube)

-

Quenching Reagent: 1 M DTT stock solution

-

Digestion Buffer: 50 mM Tris-HCl, pH 8.5

-

Trypsin (or other protease)

Procedure:

-

Denaturation and Reduction:

-

Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

-

Add the 1 M DTT stock solution to a final concentration of 10 mM.

-

Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Add the freshly prepared 0.5 M this compound stock solution to a final concentration of 25 mM.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Add the 1 M DTT stock solution to a final concentration of 10 mM to quench the excess this compound.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is crucial for optimal enzyme activity.

-

-

Enzymatic Digestion:

-

Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

-

In-Gel Alkylation of Proteins

This protocol is designed for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie-stained protein band excised from an SDS-PAGE gel

-

Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate

-

Reduction Solution: 10 mM DTT in 50 mM ammonium bicarbonate

-

Alkylation Solution: 55 mM this compound in 50 mM ammonium bicarbonate (prepare fresh)

-

Wash Solution: 50 mM ammonium bicarbonate

-

Dehydration Solution: 100% acetonitrile

-

Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

Procedure:

-

Excision and Destaining:

-

Excise the protein band of interest from the gel and cut it into small pieces (approximately 1x1 mm).

-

Place the gel pieces in a microcentrifuge tube.

-

Add enough Destaining Solution to cover the gel pieces and incubate for 15 minutes at room temperature with occasional vortexing. Repeat until the Coomassie blue stain is removed.

-

-

Reduction:

-

Remove the Destaining Solution and add the Reduction Solution.

-

Incubate at 56°C for 45 minutes.

-

Cool to room temperature and remove the Reduction Solution.

-

-

Alkylation:

-

Add the freshly prepared Alkylation Solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Remove the Alkylation Solution.

-

-

Washing and Dehydration:

-

Wash the gel pieces with the Wash Solution for 15 minutes.

-

Dehydrate the gel pieces by adding the Dehydration Solution and incubating for 15 minutes.

-

Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

-

-

In-Gel Digestion:

-

Rehydrate the dried gel pieces in the Trypsin solution on ice for 30 minutes.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces.

-

Incubate overnight at 37°C.

-

-

Peptide Extraction:

-

Extract the peptides by adding 50% acetonitrile/5% formic acid and incubating for 15 minutes. Collect the supernatant. Repeat the extraction twice.

-

Pool the supernatants and dry in a vacuum centrifuge.

-

Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.

-

Data Presentation

While specific quantitative data for the reaction of this compound with cysteine is not extensively available in the cited literature, the following table provides a summary of typical reaction conditions and efficiencies for the closely related and commonly used alkylating agent, iodoacetic acid. These values can serve as a starting point for optimizing the reaction with this compound.

| Parameter | Value/Condition | Reference |

| Reagent | Iodoacetic Acid (IAA) | [1] |

| Typical Concentration | 55 mM (for in-gel) | [1] |

| Reaction Time | 30 minutes | [1] |

| Temperature | Room Temperature (23°C) | [1] |

| pH | ~8.0-8.5 | [1] |

| Alkylation Efficiency | >97% | [1] |

| Potential Side Reactions | Alkylation of methionine, lysine, histidine, and N-terminus | [1] |

Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of cysteine alkylation by this compound.

Experimental Workflow for In-Solution Alkylation

Caption: A typical workflow for in-solution cysteine alkylation prior to mass spectrometry.

Logical Relationship of Alkylation in Proteomics

Caption: The logical flow demonstrating the importance of cysteine alkylation in a standard proteomics workflow.

References

- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cysteine Modification with 4-Iodobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the modification of cysteine residues in proteins and peptides using 4-iodobutanoic acid. This alkylating agent serves as a valuable tool for introducing a carboxylated four-carbon chain onto cysteine thiols, enabling studies in proteomics, drug development, and protein function.

Introduction

Cysteine, with its nucleophilic thiol group, is a frequent target for selective chemical modification. Alkylation of cysteine residues with halo-compounds like this compound is a robust method to introduce functional groups, probes, or to block the thiol group, preventing disulfide bond formation. The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the electrophilic carbon bearing the iodine atom. The specificity and efficiency of this reaction are highly dependent on the reaction conditions.

Reaction Conditions for Cysteine Modification

The successful modification of cysteine residues with this compound is contingent on several key experimental parameters. The following table summarizes the critical conditions based on established principles of cysteine alkylation.

| Parameter | Recommended Conditions | Rationale & Remarks |

| pH | 7.5 - 8.5 | The pKa of the cysteine thiol group is typically around 8.3, but can vary depending on the local protein environment.[1] A pH slightly below or at the pKa ensures a sufficient concentration of the more nucleophilic thiolate anion for the reaction to proceed efficiently, while minimizing side reactions with other nucleophilic residues like lysine (pKa ~10.5).[2] |

| Temperature | Room Temperature (20-25°C) to 37°C | The reaction is typically carried out at room temperature to ensure specificity and prevent protein denaturation.[3] Slightly elevated temperatures (e.g., 37°C) can increase the reaction rate, but may also increase the risk of side reactions. |

| Stoichiometry | 5- to 50-fold molar excess of this compound over cysteine residues | A molar excess of the alkylating agent is used to drive the reaction to completion. The optimal excess depends on the protein concentration and the number of cysteine residues. For proteins with a single or few accessible cysteines, a lower excess may be sufficient. |

| Reaction Time | 30 - 60 minutes | The reaction is generally complete within an hour at room temperature.[4] Reaction progress can be monitored by analytical techniques such as mass spectrometry. |

| Reducing Agent | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | Prior to alkylation, disulfide bonds in the protein must be reduced to free the cysteine thiols. DTT is a common choice, but TCEP is often preferred as it is more stable, odorless, and does not require a specific pH for its reducing activity. |

| Solvent | Aqueous buffers (e.g., Tris-HCl, Ammonium Bicarbonate) | The reaction is performed in aqueous buffers compatible with the protein of interest. The buffer should have a good buffering capacity in the desired pH range. |

| Light | Perform reaction in the dark | Iodo-compounds can be light-sensitive.[5] Performing the reaction in the dark is a precautionary measure to prevent degradation of the reagent. |

Experimental Protocols

Protocol 1: General Procedure for Cysteine Modification in a Purified Protein

This protocol describes a general method for the alkylation of cysteine residues in a purified protein with this compound.

Materials:

-

Purified protein containing cysteine residues

-

This compound

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Buffer: 100 mM Tris-HCl, pH 8.0

-

Quenching solution: 1 M DTT or L-cysteine

-

Desalting column or dialysis membrane

Procedure:

-

Protein Preparation: Dissolve the purified protein in the Alkylation Buffer to a final concentration of 1-5 mg/mL.

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM (a 50-fold molar excess over cysteine residues is recommended).

-

Alternatively, add TCEP to a final concentration of 5 mM.

-

Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

-

-

Alkylation Reaction:

-

Prepare a fresh stock solution of this compound in the Alkylation Buffer.

-

Add the this compound solution to the reduced protein sample to achieve a 20-fold molar excess over the total cysteine content.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration that is at least 2-fold higher than the initial concentration of this compound.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Remove excess alkylating agent and other small molecules by buffer exchange using a desalting column or by dialysis against a suitable buffer.

-

-

Analysis:

-

Confirm the modification of cysteine residues using techniques such as mass spectrometry (observing a mass shift of 199.96 Da per modified cysteine) or by amino acid analysis.

-

Protocol 2: In-solution Alkylation for Proteomic Analysis

This protocol is adapted for the alkylation of cysteine residues in complex protein mixtures prior to proteomic analysis by mass spectrometry.

Materials:

-

Protein extract

-

Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

-

DTT

-

This compound

-

Quenching solution (e.g., L-cysteine)

-

Trypsin (for protein digestion)

-

Formic acid

Procedure:

-

Protein Extraction and Denaturation: Lyse cells or tissues in a denaturing lysis buffer containing 8 M urea to solubilize and unfold proteins.

-

Reduction: Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation:

-

Cool the sample to room temperature.

-

Add a freshly prepared solution of this compound to a final concentration of 20 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quenching: Add L-cysteine to a final concentration of 40 mM and incubate for 15 minutes at room temperature.

-

Digestion:

-

Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.

Visualizations

Chemical Reaction of Cysteine Modification

Caption: SN2 reaction mechanism of cysteine modification.

Experimental Workflow for Cysteine Modification

References

- 1. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. The pH dependence of pre-steady-state and steady-state kinetics for the papain-catalyzed hydrolysis of N-alpha-carbobenzoxyglycine p-nitrophenyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4-Iodobutanoic Acid in Proteomics Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of proteomics, the thorough and accurate analysis of proteins is paramount. Sample preparation represents a critical juncture in the proteomics workflow, with the potential to significantly impact the quality and reproducibility of downstream mass spectrometry (MS) results. A key step in this process is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins, formed by the oxidation of cysteine residues, contribute to the complex three-dimensional structure of proteins. To ensure effective enzymatic digestion and to prevent the reformation of these bonds, disulfide bridges are cleaved through reduction, and the resulting free sulfhydryl groups are subsequently capped through alkylation.

While reagents such as iodoacetamide (IAA) and iodoacetic acid (IAA) are ubiquitously used for this purpose, the exploration of alternative alkylating agents continues to be an area of interest, driven by the need to refine and expand the proteomics toolkit. 4-iodobutanoic acid, a haloalkanoic acid structurally similar to iodoacetic acid, presents itself as a potential alternative for cysteine alkylation. This document provides detailed application notes and protocols for the use of this compound in proteomics sample preparation, drawing upon established principles of cysteine alkylation.

Principle of Cysteine Alkylation with this compound

The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine atom. This results in the formation of a stable thioether bond and the displacement of the iodide ion. This covalent modification permanently blocks the sulfhydryl group, preventing disulfide bond formation and introducing a specific mass shift that can be accounted for in mass spectrometry data analysis.

The carboxyl group of this compound remains, which can potentially influence the solubility and chromatographic behavior of the modified peptides. The longer alkyl chain compared to iodoacetic acid may also subtly affect the reaction kinetics and the properties of the resulting modified peptides.

Applications in Proteomics

The primary application of this compound in proteomics is the irreversible alkylation of cysteine residues during sample preparation for mass spectrometry-based analysis. This is a crucial step in both "bottom-up" (shotgun) and "top-down" proteomics approaches.

-

Bottom-Up Proteomics: In this widely used strategy, proteins are enzymatically digested into smaller peptides prior to MS analysis. Alkylation ensures that cysteine-containing peptides have a consistent mass and are readily identifiable by database search algorithms.

-

Quantitative Proteomics: In stable isotope labeling workflows, isotopically labeled versions of this compound could potentially be synthesized for use in relative and absolute quantification experiments.

-

Structural Proteomics: By modifying accessible cysteine residues, this compound can be used as a probe to study protein structure and conformational changes.

Potential Advantages and Considerations

While experimental data specifically comparing this compound to other alkylating agents is limited, we can infer potential advantages and considerations based on its chemical structure:

Potential Advantages:

-

Similar Reactivity to Iodoacetic Acid: As a primary iodoalkane, it is expected to have high reactivity towards cysteine thiols.

-

Increased Hydrophilicity of Modified Peptides: The presence of the carboxyl group may enhance the solubility of modified peptides in aqueous solutions used for liquid chromatography.

Considerations and Potential Side Reactions:

Like other iodine-containing alkylating agents, this compound has the potential for off-target reactions with other nucleophilic amino acid residues. Researchers should be aware of these possibilities and optimize protocols to minimize their occurrence. Potential side reactions include the alkylation of:

-

Methionine: The sulfur atom in the methionine side chain can be alkylated.

-

Histidine: The imidazole ring of histidine is nucleophilic and can be a target for alkylation.

-

Lysine: The primary amine of the lysine side chain can be alkylated.

-

N-terminus: The free alpha-amino group at the N-terminus of a peptide can also be a site of modification.

The extent of these side reactions is typically dependent on factors such as pH, reagent concentration, and incubation time.

Quantitative Data Summary

| Alkylating Agent | Typical Concentration | Typical Reaction Time | Cysteine Alkylation Efficiency | Common Side Reactions |

| Iodoacetamide (IAA) | 10-55 mM | 20-45 min | >95% | Methionine, Lysine, Histidine, N-terminus |

| Iodoacetic Acid (IAA) | 10-55 mM | 20-45 min | >95% | Methionine, Lysine, Histidine, N-terminus |

| This compound | Not Established (Theoretical: 10-55 mM) | Not Established (Theoretical: 20-45 min) | Not Established (Expected to be high) | Expected to be similar to Iodoacetic Acid |

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins with this compound

This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

-

This compound solution (prepare fresh, e.g., 500 mM in 50 mM Tris-HCl, pH 8.5)

-

Quenching solution (e.g., 500 mM DTT)

-

Enzyme for digestion (e.g., Trypsin)

-

Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5)

Procedure:

-

Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted this compound. Incubate at room temperature for 15 minutes.

-

Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: In-Gel Alkylation of Proteins with this compound

This protocol is suitable for proteins separated by SDS-PAGE.

Materials:

-

Excised protein band from a Coomassie-stained SDS-PAGE gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate, prepare fresh)

-

Wash solution (100 mM ammonium bicarbonate)

-

Digestion solution (e.g., 10-20 ng/µL trypsin in 50 mM ammonium bicarbonate)

-

Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into small cubes (approx. 1x1 mm). Destain the gel pieces by washing with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel pieces by incubating with 100% acetonitrile for 10-15 minutes. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

-

Reduction: Rehydrate the gel pieces with the reduction solution and incubate at 56°C for 45 minutes.

-

Cooling: Allow the gel pieces to cool to room temperature.

-

Alkylation: Remove the reduction solution and add the freshly prepared alkylation solution. Incubate in the dark at room temperature for 30 minutes.

-

Washing: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

-

Digestion: Rehydrate the gel pieces on ice with the digestion solution. Add enough solution to cover the gel pieces and incubate at 37°C overnight.

-

Peptide Extraction: Extract the peptides by adding the peptide extraction solution and incubating for 15 minutes. Collect the supernatant. Repeat the extraction step once.

-

Drying and Reconstitution: Pool the extracts and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Visualizations

Caption: Standard bottom-up proteomics workflow incorporating this compound for cysteine alkylation.

Caption: Reaction mechanism of cysteine alkylation by this compound via an SN2 reaction.

Application Notes and Protocols: Reaction of 4-Iodobutanoic Acid with Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent modification of cysteine residues in proteins is a cornerstone of chemical biology, proteomics, and drug development. The thiol group of cysteine is a highly reactive nucleophile, making it an ideal target for selective chemical modification. Among the various reagents used for this purpose, haloacetamides and haloacetic acids are widely employed. This document provides detailed application notes and protocols for the use of 4-iodobutanoic acid in the alkylation of cysteine residues. This reagent is particularly useful for introducing a carboxylated four-carbon linker onto cysteine residues, which can be leveraged for further bioconjugation, protein structure analysis, or to modulate protein function.

The reaction of this compound with cysteine proceeds via an S-alkylation mechanism, where the nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a stable thioether bond. This modification is crucial in proteomics for preventing the re-formation of disulfide bonds after reduction, ensuring accurate protein sequencing and identification by mass spectrometry.

Reaction Mechanism

The fundamental reaction between this compound and cysteine is a bimolecular nucleophilic substitution (SN2) reaction.

Key Steps:

-

Deprotonation of Cysteine: The reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (~8.3) to ensure a significant population of the more nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the iodine in this compound.

-

Iodide Displacement: The iodide ion, being a good leaving group, is displaced, resulting in the formation of a stable S-carboxymethylbutyl-cysteine adduct.

Caption: S-alkylation of cysteine by this compound.

Applications

The alkylation of cysteine with this compound has several key applications in research and drug development:

-

Proteomics: In bottom-up proteomics, the reduction and alkylation of cysteine residues are standard procedures to prevent disulfide bond formation and ensure complete protein digestion and accurate peptide identification by mass spectrometry.[1] The introduction of a carboxyl group can also be used for subsequent enrichment or derivatization.

-

Bioconjugation: The butanoic acid moiety provides a linker with a terminal carboxylic acid. This functional group can be activated (e.g., using EDC/NHS chemistry) to conjugate other molecules, such as fluorescent dyes, biotin, or drug molecules, to the protein.

-